

Unraveling the Framework of Aluminum Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Aluminum fumarate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the framework topology, synthesis, and characterization of **aluminum fumarate**, a prominent metal-organic framework (MOF) commercially known as Basolite® A520. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough analysis of its structural and functional properties.

Core Framework Topology and Structural Properties

Aluminum fumarate, with the chemical formula $\text{Al(OH)(O}_2\text{C-CH=CH-CO}_2\text{)}$, is a three-dimensional metal-organic framework.^[1] Its structure is analogous to the well-studied MIL-53(Al), but it exhibits a more rigid framework.^{[1][2]} The framework is constructed from infinite helical chains of trans-corner-sharing AlO_6 octahedra. These inorganic chains are interconnected by the organic fumarate linkers, creating a robust architecture with one-dimensional, spherical-shaped channels.^{[1][3]} Unlike the parent MIL-53(Al), which is known for its significant "breathing" effect upon guest molecule adsorption or temperature changes, **aluminum fumarate** displays a more rigid behavior with limited flexibility.^{[1][2]}

The crystalline structure of **aluminum fumarate** is typically characterized as monoclinic with the space group $\text{P}2_1/\text{c}$.^{[2][4]} This rigidity and permanent porosity make it an attractive material for various applications, including gas storage and separation, catalysis, and as a carrier for drug delivery.

Quantitative Structural and Porosity Data

The following table summarizes key quantitative data for **aluminum fumarate**, compiled from various studies. These parameters are crucial for understanding the material's capacity and accessibility for guest molecules.

Parameter	Reported Value(s)	Unit	Reference(s)
Crystallographic Data			
Crystal System	Monoclinic	-	[2] [4]
Space Group	P2 ₁ /c	-	[2] [4]
Unit Cell Volume (hydrated)	990(1)	Å ³	[2]
Unit Cell Volume (dehydrated)	985, 998.0(1)	Å ³	[4]
Porosity Data			
BET Surface Area	726.06 - 1205	m ² /g	[1] [5] [6]
Micropore Volume	0.33, 0.38	cm ³ /g	[6] [7]
Pore/Channel Dimensions	5.7 x 6.0	Å	[1] [3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **aluminum fumarate**. These protocols are synthesized from multiple sources to provide a comprehensive guide for laboratory practice.

Synthesis of Aluminum Fumarate (A520)

A common and environmentally friendly route for the synthesis of **aluminum fumarate** is through a reflux reaction in an aqueous medium.[\[3\]](#)

Materials:

- Aluminum sulfate octadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$)
- Fumaric acid ($\text{C}_4\text{H}_4\text{O}_4$)
- Sodium hydroxide (NaOH) or Urea (as a modulator)[3]
- Deionized water

Procedure (based on a reflux method):[3][8]

- Preparation of Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water. A typical molar ratio is 4 eq of NaOH and 2 eq of fumaric acid.[8]
- Preparation of Solution B: In a separate beaker, dissolve aluminum sulfate octadecahydrate (1 eq) in deionized water, heating to approximately 60 °C to ensure complete dissolution.[8]
- Reaction: Slowly add Solution A to Solution B dropwise over a period of 30 minutes while stirring continuously at 60 °C.[8]
- Reflux: Continue stirring the resulting mixture at 60 °C for 2 hours.[8] An alternative reported method involves refluxing at 80 °C for 24 hours, followed by another 24 hours at 110 °C.[3]
- Purification:
 - Collect the white precipitate by centrifugation (e.g., 2000 rpm for 15 minutes).[8]
 - Decant the supernatant and wash the solid product thoroughly with deionized water. Repeat the washing step multiple times to remove unreacted precursors.[8]
 - Wash with ethanol to aid in the removal of water from the pores.
- Drying: Dry the final product in a vacuum oven overnight at a temperature of around 80-100 °C.[6][8]

Characterization Techniques

PXRD is essential for confirming the crystallinity and phase purity of the synthesized **aluminum fumarate**.

Instrumentation: A standard powder diffractometer with Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$) is typically used.[2]

Sample Preparation: A small amount of the dried MOF powder is gently pressed into a sample holder.

Data Collection:

- 2 θ Range: 5° to 50°
- Step Size: 0.02°
- Scan Speed: 1-2°/minute

Expected Results: The resulting diffraction pattern should exhibit characteristic peaks at 2 θ values of approximately 11°, 15°, 21°, 32°, and 43°, confirming the successful synthesis of the crystalline product.[9]

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution.

Instrumentation: A volumetric gas adsorption analyzer.

Sample Preparation and Activation:

- Place approximately 50-100 mg of the MOF sample in a sample tube.
- Activate the sample by heating under vacuum (degassing) to remove any guest molecules from the pores. Typical activation conditions are 150 °C overnight.[2]

Measurement:

- Adsorbate: Nitrogen (N₂)
- Temperature: 77 K (liquid nitrogen bath)
- Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically

determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

TGA is used to assess the thermal stability of the **aluminum fumarate** framework and to quantify the amount of solvent within the pores.

Instrumentation: A thermogravimetric analyzer.

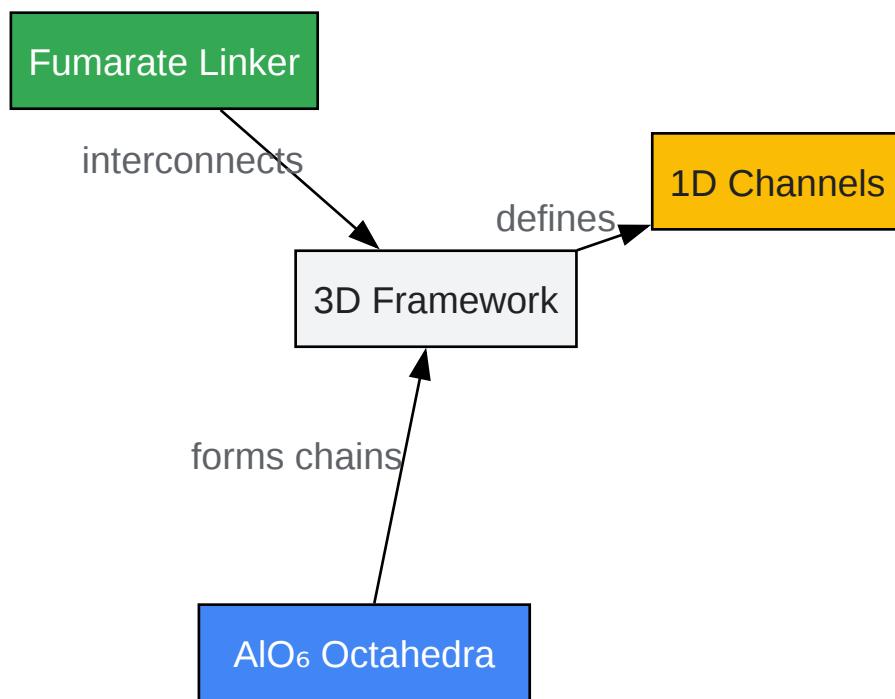
Procedure:

- Place a small amount of the sample (5-10 mg) in an alumina or platinum pan.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
 - Heating Rate: 5-10 °C/minute
 - Temperature Range: Room temperature to 700-800 °C

Expected Results: A typical TGA curve for hydrated **aluminum fumarate** shows an initial weight loss at around 70-100 °C corresponding to the removal of adsorbed water and solvent molecules. The framework itself is generally stable up to approximately 400-430 °C, after which a significant weight loss occurs due to the decomposition of the fumarate linker.[\[10\]](#)

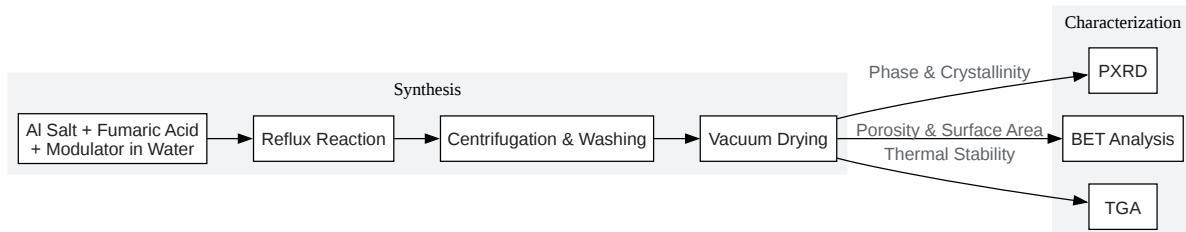
Visualizing the Framework and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental topology of **aluminum fumarate** and a typical experimental workflow for its synthesis and characterization.



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Caption: Simplified topological representation of the **aluminum fumarate** framework.



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Caption: Experimental workflow for the synthesis and characterization of **aluminum fumarate**.

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